molecular formula C15H22O B7819003 1-(4-Tert-butyl-phenyl)-pentan-1-one

1-(4-Tert-butyl-phenyl)-pentan-1-one

Cat. No.: B7819003
M. Wt: 218.33 g/mol
InChI Key: XINBIABLBICLAL-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-phenyl)-pentan-1-one is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

1-(4-Tert-butyl-phenyl)-pentan-1-one belongs to a class of compounds exhibiting unique chemical structures and properties. For instance, Lee et al. (2002) studied the thermolysis of related compounds, revealing the formation of new cage compounds of group 14 elements, highlighting the complex chemical behavior of these molecules (Lee, Ichinohe, & Sekiguchi, 2002). Similarly, Reed et al. (2002) investigated the acidity and C-H bond dissociation energy of tert-butylbicyclo[1.1.1]pentane, another compound in this category, demonstrating the significance of these molecular properties in understanding chemical reactivity (Reed, Kass, Mondanaro, & Dailey, 2002).

Applications in Drug Discovery

The tert-butyl group, a component of this compound, is frequently utilized in medicinal chemistry. Kanazawa and Uchiyama (2018) highlighted the use of bicyclo[1.1.1]pentane (BCP), a bioisostere for tert-butyl groups, in drug discovery for its high passive permeability, high water solubility, and improved metabolic stability (Kanazawa & Uchiyama, 2018). This underscores the potential of this compound in pharmaceutical applications.

Photolysis and Photochemistry Studies

The study of photolysis and photochemistry of related compounds provides insights into their behavior under light exposure. Tsao and Platz (2003) explored the laser flash photolysis of tert-butylphenyl azides, contributing to the understanding of the photochemical behavior of similar molecules (Tsao & Platz, 2003).

Synthesis and Structural Analysis

The synthesis and molecular structure of compounds like this compound are crucial for their applications. Wermer, Gaines, and Harris (1988) described the synthesis of Li[Be(tert-C4H9)3], showcasing the methods used to create compounds with tert-butyl groups and their structural characteristics (Wermer, Gaines, & Harris, 1988).

Properties

IUPAC Name

1-(4-tert-butylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-6-7-14(16)12-8-10-13(11-9-12)15(2,3)4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBIABLBICLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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